5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Overview
Description
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported for the preparation of benzofuran derivatives, which can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized benzofuran derivatives.
Scientific Research Applications
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by targeting bacterial enzymes . Additionally, the compound’s anticancer activity may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the chlorine and methyl substituents, resulting in different chemical and biological properties.
5-Chloro-2,3-dihydrobenzofuran: Similar structure but without the dimethyl groups, which may affect its reactivity and applications.
2,2-Dimethyl-2,3-dihydrobenzofuran:
The presence of the chlorine atom and two methyl groups in 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran makes it unique compared to these similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity .
Properties
IUPAC Name |
5-chloro-2,2-dimethyl-3H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJGPBNILANTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600553 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78027-51-7 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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